
Propanedioic acid, bis(2,6-dimethylphenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, bis(2,6-dimethylphenyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid (malonic acid) and is characterized by the presence of two 2,6-dimethylphenyl groups attached to the ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, bis(2,6-dimethylphenyl) ester typically involves the esterification of propanedioic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Propanedioic acid, bis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acidic or basic conditions to yield propanedioic acid and 2,6-dimethylphenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different ester derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Transesterification: Alcohols (e.g., methanol, ethanol) and catalysts (e.g., sodium methoxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and 2,6-dimethylphenol.
Transesterification: New ester derivatives depending on the alcohol used.
Reduction: Corresponding alcohols.
科学的研究の応用
Propanedioic acid, bis(2,6-dimethylphenyl) ester finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of propanedioic acid, bis(2,6-dimethylphenyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various chemical transformations, such as hydrolysis or transesterification, depending on the conditions. The pathways involved in these reactions are influenced by the presence of catalysts, solvents, and other reaction parameters.
類似化合物との比較
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, methyl-, dimethyl ester: Another ester derivative with different alkyl groups.
Malonic acid: The parent compound of propanedioic acid esters.
Uniqueness
Propanedioic acid, bis(2,6-dimethylphenyl) ester is unique due to the presence of the 2,6-dimethylphenyl groups, which impart distinct chemical and physical properties compared to other ester derivatives
特性
CAS番号 |
60179-55-7 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
bis(2,6-dimethylphenyl) propanedioate |
InChI |
InChI=1S/C19H20O4/c1-12-7-5-8-13(2)18(12)22-16(20)11-17(21)23-19-14(3)9-6-10-15(19)4/h5-10H,11H2,1-4H3 |
InChIキー |
OZARBLKVRKPNEL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CC(=O)OC2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
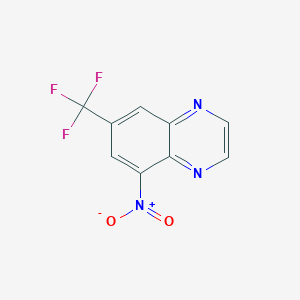
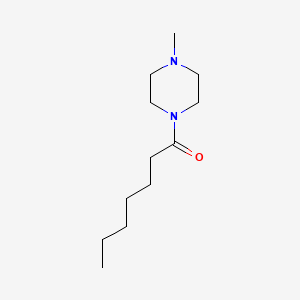
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
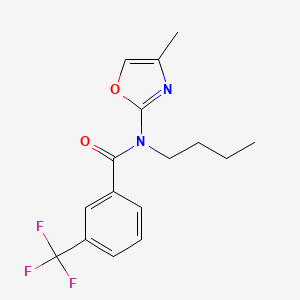
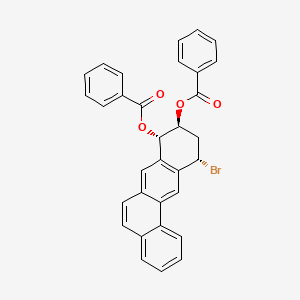
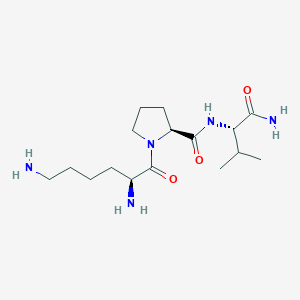
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
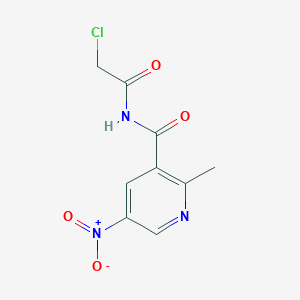


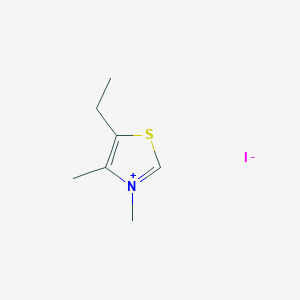
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
